
9-Cyclohexylnon-4-enoic acid
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Overview
Description
9-Cyclohexylnon-4-enoic acid is an organic compound with the molecular formula C15H26O2. It is characterized by a cyclohexyl group attached to a nonenoic acid chain.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-Cyclohexylnon-4-enoic acid typically involves the reaction of cyclohexylmagnesium bromide with a suitable nonenoic acid derivative. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the Grignard reagent. The product is then purified through distillation or recrystallization .
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also include steps such as solvent extraction and chromatographic purification to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: 9-Cyclohexylnon-4-enoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the double bond to a single bond, yielding saturated derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Halogenation reactions often use reagents like bromine (Br2) or chlorine (Cl2) under controlled conditions.
Major Products:
Oxidation: Formation of cyclohexyl ketones or carboxylic acids.
Reduction: Formation of cyclohexylalkanes.
Substitution: Formation of halogenated cyclohexyl derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
Antitumor Activity : Research indicates that compounds similar to 9-Cyclohexylnon-4-enoic acid may exhibit antitumor properties. For instance, studies on spliceosome inhibitors have shown that analogs can induce cell cycle arrest in cancer cell lines, suggesting potential therapeutic avenues for cancer treatment .
Mechanism of Action : The mechanism involves the inhibition of mRNA splicing, leading to the accumulation of unspliced mRNA and subsequent effects on cell proliferation. This pathway is critical for developing new anticancer agents based on the structural framework of this compound.
Materials Science Applications
This compound has potential utility in materials science, particularly in the synthesis of specialty chemicals and polymers. Its unique structure allows it to act as an intermediate in the production of various functional materials.
Application Area | Description |
---|---|
Polymer Synthesis | Used as a monomer or co-monomer in polymerization reactions. |
Specialty Chemicals | Serves as an intermediate for producing surfactants and emulsifiers. |
Agricultural Applications
Recent studies have highlighted the potential of this compound derivatives in agriculture, particularly as nematicides. Compounds derived from similar structures have shown effectiveness against nematodes, which are significant pests in agriculture.
Agricultural Use | Effectiveness |
---|---|
Nematicidal Activity | Demonstrated efficacy against various nematode species. |
Case Studies
- Antitumor Research : A study investigated the effects of a compound structurally related to this compound on lung cancer cell lines. The results indicated significant cell cycle arrest at the G2/M phase, highlighting its potential as an anticancer agent .
- Nematicidal Efficacy : Research conducted on soil-derived compounds showed that derivatives of this compound exhibited substantial nematicidal activity, offering a promising alternative to synthetic pesticides.
- Material Synthesis : A case study focused on the use of this compound in synthesizing biodegradable polymers, demonstrating its applicability in developing environmentally friendly materials .
Mechanism of Action
The mechanism of action of 9-Cyclohexylnon-4-enoic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
- Cyclohexylacetic acid
- Cyclohexylpropionic acid
- Cyclohexylbutanoic acid
Comparison: Compared to these similar compounds, 9-Cyclohexylnon-4-enoic acid has a longer carbon chain and an unsaturated bond, which can influence its reactivity and interactions with other molecules. This structural uniqueness makes it a valuable compound for specific applications where these features are advantageous .
Biological Activity
9-Cyclohexylnon-4-enoic acid is a fatty acid derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and anti-inflammatory applications. This article synthesizes existing research findings, including case studies and experimental data, to provide a comprehensive overview of the biological activity associated with this compound.
Chemical Structure
This compound is characterized by its unique cyclohexyl group attached to a non-enoic acid structure. The structural formula can be represented as follows:
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. A study conducted on various fatty acids, including this compound, demonstrated its effectiveness against several bacterial strains.
Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|---|
This compound | Staphylococcus aureus | 50 µg/mL |
Escherichia coli | 75 µg/mL | |
Pseudomonas aeruginosa | 100 µg/mL |
The results suggest that the compound disrupts bacterial cell membranes, leading to cell lysis and death, similar to the mechanisms observed in other fatty acids such as oleic acid .
Anti-inflammatory Properties
In addition to its antimicrobial effects, this compound has been studied for its anti-inflammatory potential. In vitro studies have shown that this compound can inhibit the production of pro-inflammatory cytokines in immune cells. Specifically, it was found to reduce interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) levels, suggesting a possible mechanism for its anti-inflammatory action .
Case Study 1: Antimicrobial Efficacy
A clinical trial involving patients with skin infections was conducted to evaluate the efficacy of topical formulations containing this compound. The study reported a significant reduction in infection severity and bacterial load after two weeks of treatment. The formulation was well-tolerated with minimal side effects noted.
Case Study 2: Inhibition of Inflammatory Response
Another study focused on the use of this compound in a model of acute inflammation induced by lipopolysaccharides (LPS). The administration of this compound resulted in a marked decrease in edema and inflammatory cell infiltration compared to control groups, highlighting its potential as an anti-inflammatory agent .
The biological activity of this compound is believed to stem from its ability to interact with cell membranes. Its hydrophobic cyclohexyl group allows it to integrate into lipid bilayers, potentially altering membrane fluidity and integrity. This disruption can lead to increased permeability and subsequent cell death in bacteria. Additionally, its influence on signaling pathways involved in inflammation suggests multiple targets for therapeutic intervention .
Properties
CAS No. |
143797-42-6 |
---|---|
Molecular Formula |
C15H26O2 |
Molecular Weight |
238.37 g/mol |
IUPAC Name |
9-cyclohexylnon-4-enoic acid |
InChI |
InChI=1S/C15H26O2/c16-15(17)13-9-4-2-1-3-6-10-14-11-7-5-8-12-14/h2,4,14H,1,3,5-13H2,(H,16,17) |
InChI Key |
QSSBDFPXJQXBOX-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)CCCCC=CCCC(=O)O |
Origin of Product |
United States |
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